molecular formula C20H18N6OS B15280765 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B15280765
M. Wt: 390.5 g/mol
InChI Key: RAEXKUUITNXSAR-UHFFFAOYSA-N
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Description

The compound 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a polyheterocyclic molecule featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core. This core is substituted at position 6 with a (2,6-dimethylphenoxy)methyl group and at position 3 with a 2-methylimidazo[1,2-a]pyridine moiety. The structural complexity arises from the integration of multiple heterocyclic systems, which are known to enhance pharmacological properties by improving binding affinity and selectivity toward biological targets .

Synthetic routes for analogous triazolo-thiadiazoles often involve condensation reactions between aminotriazoles and carboxylic acid derivatives under catalysis (e.g., POCl₃ or phase-transfer catalysts) .

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

6-[(2,6-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N6OS/c1-12-7-6-8-13(2)18(12)27-11-16-24-26-19(22-23-20(26)28-16)17-14(3)21-15-9-4-5-10-25(15)17/h4-10H,11H2,1-3H3

InChI Key

RAEXKUUITNXSAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-thiadiazole core . This method is advantageous due to its eco-friendly nature and high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-mediated reactions is particularly beneficial for large-scale production due to its efficiency and reduced reaction times . Additionally, the use of catalytic amounts of piperidine in ethanol as a solvent has been reported to yield the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as urease and shikimate dehydrogenase, which are crucial for the survival of certain microorganisms . Additionally, it can bind to receptors involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Position) Biological Activity Molecular Weight pKa (Predicted) Key Reference
3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine Triazolo[3,4-b]thiadiazole 6: (2,6-Dimethylphenoxy)methyl; 3: 2-Me-imidazo[1,2-a]pyridine Under investigation ~479.5* N/A Synthesized
6-[(2-Chlorophenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 6: 2-Chlorophenoxymethyl; 3: 4-pyridinyl Antifungal (docking studies) 343.79 1.54
3-(4-Pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) Triazolo[3,4-b]thiadiazole 3: 4-Pyridinyl; 6: 2,6-Dihydroxy-4-pyridinyl Vasodilatory (in vitro) ~350* N/A
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b]thiadiazole 3: 4-Methoxyphenylpyrazole; 6: Variable R groups Antifungal (14α-demethylase inhibition) ~370–400* N/A

*Calculated based on molecular formula.

Analysis of Substituent Effects

Lipophilicity and Bioavailability

  • Aryloxymethyl groups (e.g., 2,6-dimethylphenoxy or 2-chlorophenoxy) contribute to increased electronegativity, facilitating interactions with enzyme active sites .

Pharmacological Activity

  • Antifungal Potential: Compounds with pyrazole or methoxyphenyl substituents (e.g., entries 3 and 4 in Table 1) exhibit strong binding to 14α-demethylase (CYP51), a key fungal enzyme, as shown in molecular docking studies . The target compound’s imidazo[1,2-a]pyridine group may offer superior steric complementarity to CYP51 compared to pyridinyl groups .
  • Vasodilatory Activity : Derivatives with hydroxy-pyridinyl substituents (e.g., compound 7d) demonstrate significant vasodilation in vitro, attributed to nitric oxide modulation .

Physicochemical Properties

  • pKa and Solubility: The chlorophenoxymethyl-substituted analogue (CAS 478362-91-3) has a low predicted pKa (1.54), suggesting high solubility in acidic environments, which may limit its utility in oral formulations . In contrast, the target compound’s imidazo[1,2-a]pyridine group likely increases basicity, improving solubility at physiological pH.

Contradictions and Limitations

While the lumping strategy (grouping structurally similar compounds) assumes comparable properties , empirical data show that minor substituent changes drastically alter activity. For example:

  • Replacement of 4-pyridinyl with 2-methylimidazo[1,2-a]pyridine introduces a bulkier, more rigid structure, which may hinder binding to some targets while enhancing affinity for others .
  • Chlorophenoxy groups (e.g., in CAS 478362-91-3) improve antifungal activity but may increase toxicity compared to dimethylphenoxy groups .

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